molecular formula C10H18ClNO2 B580019 Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate CAS No. 869112-14-1

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

Cat. No. B580019
Key on ui cas rn: 869112-14-1
M. Wt: 219.709
InChI Key: OTUFGRVWNPWRJD-UHFFFAOYSA-N
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Patent
US08853404B2

Procedure details

To a solution of ethyl nipecotate (20.0 mL, 130 mmol) in acetone (180 mL) was added 1-bromo-2-chloroethane (21.6 mL, 260 mmol) followed by anhydrous K2CO3 (27.12 g, 196 mmol). The reaction mixture was stirred for 24 h and then concentrated under vacuum. The resulting residue was treated with H2O (75 mL) and extracted with Et2O. The combined organic layers were dried with MgSO4, filtered, and concentrated under vacuum. Purification of the crude residue by flash chromatography (50% Et2O/50% hexane) on silica gel gave the title compound (10.99 g, 38.6%). EI-MS m/z 220(M+H+) Rt (1.20 min).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
21.6 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Name
Quantity
27.12 g
Type
reactant
Reaction Step Two
Yield
38.6%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:11][CH2:10][CH2:9][CH:3](C(OCC)=O)[CH2:2]1.Br[CH2:13][CH2:14][Cl:15].[C:16]([O-:19])([O-])=[O:17].[K+].[K+].[CH3:22][C:23](C)=O>>[Cl:15][CH2:14][CH2:13][N:1]1[CH2:2][CH2:3][CH:9]([C:16]([O:19][CH2:22][CH3:23])=[O:17])[CH2:10][CH2:11]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
N1CC(C(=O)OCC)CCC1
Name
Quantity
21.6 mL
Type
reactant
Smiles
BrCCCl
Name
Quantity
180 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
27.12 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
The resulting residue was treated with H2O (75 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Purification of the crude residue by flash chromatography (50% Et2O/50% hexane) on silica gel

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClCCN1CCC(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 10.99 g
YIELD: PERCENTYIELD 38.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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